molecular formula C21H31N3O3 B5552839 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide

2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide

カタログ番号 B5552839
分子量: 373.5 g/mol
InChIキー: UGUJGDWWLJZRLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound, also known as AZD9291, has been studied for its ability to inhibit the activity of epidermal growth factor receptor (EGFR) in cancer cells, particularly non-small cell lung cancer (NSCLC). In

作用機序

The mechanism of action of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide involves the inhibition of EGFR activity in cancer cells. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in many NSCLC tumors. When EGFR is activated, it leads to downstream signaling pathways that promote cell proliferation and survival. This compound binds to the ATP-binding site of EGFR, which prevents the activation of downstream signaling pathways and leads to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. Specifically, this compound has been shown to inhibit the activity of EGFR in cancer cells, which leads to decreased cell proliferation and increased cell death. Additionally, this compound has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors.

実験室実験の利点と制限

One advantage of using 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in lab experiments is its specificity for EGFR inhibition, which allows for targeted inhibition of cancer cells. Additionally, this compound has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors. However, one limitation of using this compound in lab experiments is its potential toxicity to non-cancerous cells, which can lead to unwanted side effects.

将来の方向性

There are several future directions for the study of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in scientific research. One direction is the development of combination therapies that include this compound and other targeted therapies, which may increase the efficacy of cancer treatment. Additionally, further research is needed to understand the potential side effects of this compound and to develop strategies to minimize toxicity to non-cancerous cells. Finally, the study of this compound in other types of cancer, beyond NSCLC, may provide insight into its potential therapeutic properties in other contexts.

合成法

The synthesis method for 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide involves several steps, including the reaction of 2-bromo-4-chloroacetanilide with 2-methoxybenzylamine to form 2-(2-methoxybenzylamino)-4-chloroacetanilide. This intermediate is then reacted with 2-ethyl-8-nitro-9-oxo-2,8-diazaspiro[5.5]undecane to form the final product, this compound.

科学的研究の応用

2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been studied extensively in scientific research for its potential therapeutic properties in treating NSCLC. Specifically, this compound has been shown to inhibit the activity of EGFR, which is overexpressed in many NSCLC tumors. This inhibition leads to decreased cell proliferation and increased cell death in cancer cells. Additionally, this compound has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors.

特性

IUPAC Name

2-(2-ethyl-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-3-24-16-21(11-9-20(24)26)10-6-12-23(15-21)14-19(25)22-13-17-7-4-5-8-18(17)27-2/h4-5,7-8H,3,6,9-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUJGDWWLJZRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCN(C2)CC(=O)NCC3=CC=CC=C3OC)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。